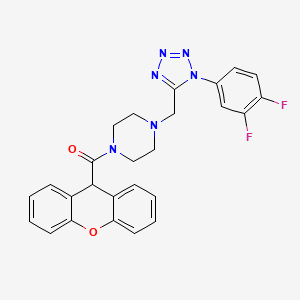

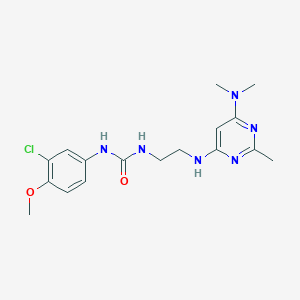

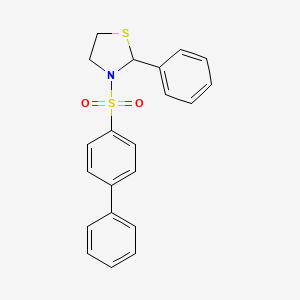

![molecular formula C16H14N4OS B2584123 N-([2,4'-bipyridin]-4-ylmethyl)-4-methylthiazole-5-carboxamide CAS No. 2034434-09-6](/img/structure/B2584123.png)

N-([2,4'-bipyridin]-4-ylmethyl)-4-methylthiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-([2,4’-bipyridin]-4-ylmethyl)-4-methylthiazole-5-carboxamide” is a complex organic molecule. It contains a bipyridine moiety, which is a type of bidentate ligand often used in coordination chemistry . It also contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. The carboxamide group (-CONH2) is a functional group often seen in various organic compounds, including many drugs .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the carboxamide group might participate in hydrolysis or condensation reactions. The bipyridine moiety could potentially coordinate with metal ions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility might be affected by the polar carboxamide group and the aromatic bipyridine and thiazole rings .科学的研究の応用

Synthesis and Biological Activity

Enaminones as Key Intermediates : Enaminones, including compounds related to N-([2,4'-bipyridin]-4-ylmethyl)-4-methylthiazole-5-carboxamide, have been synthesized for their potential antitumor and antimicrobial activities. These compounds have shown inhibition effects comparable to standard treatments in certain cancer cell lines (Riyadh, 2011).

Antiviral Activity of Thiazole C-nucleosides : Thiazole nucleosides, structurally similar to the compound , have been evaluated for their in vitro activity against various viruses. These compounds have shown potential as inhibitors of purine nucleotide biosynthesis (Srivastava et al., 1977).

Synthesis of Substituted Oxazoles : Research has focused on the synthesis of 2-phenyl-4,5-substituted oxazoles, which are structurally related to this compound. These studies contribute to the development of compounds with potential pharmaceutical applications (Kumar et al., 2012).

Diuretic Activity : Biphenyl benzothiazole-2-carboxamide derivatives, sharing a similar thiazole structure, have been synthesized and shown to possess diuretic activity (Yar & Ansari, 2009).

Chemical Synthesis and Characterization

Microwave-Assisted Synthesis : The synthesis of isothiazolopyridines and pyridothiazines, which are chemically related to the compound of interest, has been achieved using both conventional and microwave techniques. This approach provides higher yields in shorter times (Youssef et al., 2012).

Synthesis for PET Imaging : Compounds structurally similar to this compound have been synthesized for potential use in Positron Emission Tomography (PET) imaging of enzymes involved in neuroinflammation (Wang et al., 2018).

Potential Therapeutic Applications

Antipsychotic Agents : Heterocyclic carboxamides, akin to the compound , have been synthesized and evaluated as potential antipsychotic agents. Some derivatives showed potent in vivo activities (Norman et al., 1996).

Antiprion Activity : 2-Aminothiazoles, similar in structure to the compound of interest, have been identified as promising leads for therapeutics in prion diseases due to their ability to achieve high drug concentrations in the brain (Gallardo-Godoy et al., 2011).

Synthesis of c-Met Inhibitors : Compounds with structural features similar to this compound have been synthesized and optimized for use as c-Met inhibitors, relevant in cancer therapy (Chu et al., 2021).

Development of Met Kinase Inhibitors : Research into substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has led to the discovery of potent Met kinase inhibitors, indicating potential cancer therapeutic applications (Schroeder et al., 2009).

作用機序

Target of Action

Similar compounds have been found to interact with mitogen-activated protein kinase 10 . This protein plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .

Mode of Action

It can be inferred that the compound interacts with its target protein, potentially altering its function and leading to changes in cellular processes .

Biochemical Pathways

Given its potential interaction with mitogen-activated protein kinase 10, it may influence pathways related to cell growth, differentiation, and apoptosis .

Result of Action

Based on its potential interaction with mitogen-activated protein kinase 10, it may influence cellular processes such as proliferation, differentiation, and apoptosis .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence its action .

将来の方向性

特性

IUPAC Name |

4-methyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4OS/c1-11-15(22-10-20-11)16(21)19-9-12-2-7-18-14(8-12)13-3-5-17-6-4-13/h2-8,10H,9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLIXCFPQOHFQCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2584048.png)

![1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile](/img/structure/B2584052.png)

![(E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2584059.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2584062.png)